molecular formula C38H48Cl2N4O4S B3321146 RG7112 Racemate CAS No. 1313611-29-8

RG7112 Racemate

Numéro de catalogue B3321146
Numéro CAS: 1313611-29-8
Poids moléculaire: 727.8
Clé InChI: QBGKPEROWUKSBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

RG7112 is the first selective small-molecule MDM2 antagonist in clinical testing . It is a non-genotoxic oral p53 activator . The purpose of RG7112 is to optimize its dose and schedule, and a number of clinical pharmacology characteristics were explored in a multicenter trial in patients with advanced solid tumors .


Synthesis Analysis

The synthesis of RG7112 involves the optimization of Nutlin-3 with the aim of developing compounds with higher binding affinities to MDM2 and suitable pharmacokinetics for clinical development . All starting materials were commercially available and used without further purification .


Molecular Structure Analysis

RG7112 occupies the deep hydrophobic pocket in MDM2 by involving its 4-chlorophenyl groups to fill W23 and L26 pockets, and its ethoxy group sitting in the F19 pocket .


Chemical Reactions Analysis

RG7112 was administered to 116 patients (96 patients in Stratum A and 20 patients in Stratum B). All patients experienced at least one adverse event, and three dose-limiting toxicities were reported . Pharmacokinetic analysis indicated that twice-daily dosing enhanced daily exposure .


Physical And Chemical Properties Analysis

The 4,5-dimethyl substitution imparts greater structural rigidity to the imidazoline scaffold of RG7112 and blocks metabolic conversion to the inactive imidazole form . In addition to the enhanced binding properties, RG7112 exhibited significant improvements in pharmacologic properties .

Applications De Recherche Scientifique

Cancer Research

RG7112 is a potent and selective member of the nutlin family of MDM2 antagonists . It has been used in preclinical cancer models to study its effects on tumor regression . RG7112 binds MDM2 with high affinity, blocking its interactions with p53 in vitro . This activation of the p53 pathway leads to cell-cycle arrest and apoptosis .

Treatment of Solid Tumors

RG7112 has shown potent antitumor activity against a panel of solid tumor cell lines . The best response was observed in osteosarcoma cells with MDM2 gene amplification . Oral administration of RG7112 to human xenograft-bearing mice at nontoxic concentrations caused dose-dependent changes in proliferation/apoptosis biomarkers as well as tumor inhibition and regression .

Glioblastoma Treatment

In a preclinical evaluation of RG7112 across a panel of patient-derived glioblastoma cell lines, MDM2-amplified lines were found to be more sensitive than TP53-mutated lines . RG7112 treatment reduced tumor growth, was cytotoxic, and significantly increased survival .

p53 Pathway Activation

RG7112 activates the p53 pathway, leading to cell-cycle arrest and apoptosis . This makes it a potential therapeutic agent for cancers where the p53 pathway is still functional .

Synergistic Effects with Other Treatments

RG7112 has been found to be highly synergistic with androgen deprivation in LNCaP xenograft tumors . This suggests that it could be used in combination with other treatments to enhance their efficacy .

Inhibition of Cell Cycle

RG7112 induces dose-dependent cell cycle arrest in HCT116 and SJSA1 cells . This property could be exploited in the treatment of cancers where cell proliferation is a key factor .

Mécanisme D'action

Target of Action

RG7112 Racemate is a potent and selective small-molecule antagonist of MDM2 . MDM2 is a negative regulator of the tumor suppressor p53 . In many human tumors, MDM2 is overproduced as a mechanism to restrict p53 function .

Mode of Action

RG7112 binds MDM2 with high affinity, blocking its interactions with p53 . A crystal structure of the RG7112–MDM2 complex revealed that the small molecule binds in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by RG7112 is the p53 pathway . When RG7112 binds to MDM2, it disrupts the negative feedback loop that MDM2 has on p53. This leads to the activation of p53, which then regulates multiple downstream genes implicated in cell-cycle control, apoptosis, DNA repair, and senescence .

Pharmacokinetics

In clinical pharmacology trials, the bioavailability of RG7112 was found to be enhanced slightly over twofold with a single-dose treatment, a high-fat/high-energy meal, and a new formulation under fasting condition . Following multiple-dose administrations, all four schedules yielded the comparable per-cycle (28-d) exposure (AUC), as designed . High-dose treatments of consecutive daily dosing for 5 and 3 days resulted in higher on-treatment-day exposure to RG7112 than both weekly and low-dose/long-duration (20-day) daily schedules .

Result of Action

Treatment of cancer cells expressing wild-type p53 with RG7112 activated the p53 pathway, leading to cell-cycle arrest and apoptosis . RG7112 showed potent antitumor activity against a panel of solid tumor cell lines . Its apoptotic activity varied widely with the best response observed in osteosarcoma cells with mdm2 gene amplification .

Action Environment

The action, efficacy, and stability of RG7112 can be influenced by various environmental factors. For instance, food (both high-fat and low-fat meals) and new formulation enhanced bioavailability . Furthermore, the effectiveness of RG7112 can vary depending on the specific type of cancer cells being targeted, as seen in the varying apoptotic activity across different solid tumor cell lines .

Safety and Hazards

All patients experienced at least one adverse event, and three dose-limiting toxicities were reported .

Orientations Futures

RG7112 demonstrated clinical activity against relapsed/refractory AML and CLL/sCLL . MDM2 inhibition resulted in p53 stabilization and transcriptional activation of p53-target genes . These data strongly support the development of MDM2 inhibitors for clinical testing in MDM2-amplified GBM patients . Moreover, significant efficacy in a subset of non-MDM2-amplified models suggests that additional markers of response to MDM2 inhibitors must be identified .

Propriétés

IUPAC Name

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKPEROWUKSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RG7112 Racemate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RG7112 Racemate
Reactant of Route 2
RG7112 Racemate
Reactant of Route 3
RG7112 Racemate
Reactant of Route 4
Reactant of Route 4
RG7112 Racemate
Reactant of Route 5
Reactant of Route 5
RG7112 Racemate
Reactant of Route 6
RG7112 Racemate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.